(S)-N-Boc-2-amino-6-heptenoic acid synonyms and nomenclature
(S)-N-Boc-2-amino-6-heptenoic acid synonyms and nomenclature
Advanced Synthesis, Nomenclature, and Application in Peptide Macrocyclization[1]
Executive Summary
(S)-N-Boc-2-amino-6-heptenoic acid is a non-canonical, olefin-bearing amino acid derivative critical to the field of peptidomimetics. Unlike standard proteinogenic amino acids, it features a terminal alkene side chain (
Part 1: Chemical Identity & Nomenclature
Precision in nomenclature is vital due to the existence of structural isomers (e.g., varying chain lengths) and stereoisomers.
Table 1: Chemical Identification Data
| Parameter | Detail |
| IUPAC Name | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hept-6-enoic acid |
| Common Name | (S)-N-Boc-2-amino-6-heptenoic acid |
| Abbreviation | Boc-Ag7 (Allylglycine C7 analogue) |
| CAS Number | 85624-61-9 (General/Racemic); 119808-36-5 (Often cited for generic structure); Specific enantiomers may vary by vendor catalog. |
| Molecular Formula | |
| Molecular Weight | 243.30 g/mol |
| Chirality | L-configuration (S-isomer) |
| SMILES | CC(C)(C)OC(=O)NC(=O)O |
Structural Distinction:
-H vs.
-Methyl
Researchers must distinguish this molecule from (S)-N-Boc-2-amino-2-methyl-6-heptenoic acid .
-
Target Molecule (
-H): Used for general macrocyclization (loop formation). Higher backbone flexibility.[1] -
Stapling Variant (
-Me): Used for "Hydrocarbon Stapling" to force -helical conformation. The methyl group restricts rotational freedom (Ramachandran plot constraints).
Part 2: Synthesis & Purity Analysis
The synthesis of (S)-N-Boc-2-amino-6-heptenoic acid generally proceeds via asymmetric alkylation of glycine equivalents. A robust method involves the Phase-Transfer Catalyzed (PTC) alkylation of a glycine Schiff base.
Method A: Asymmetric Phase-Transfer Alkylation
This protocol utilizes a chiral catalyst (e.g., Maruoka catalyst or Cinchona alkaloid derivatives) to install the pentenyl side chain with high enantioselectivity.
Reagents:
-
Substrate: tert-Butyl glycinate benzophenone imine.
-
Electrophile: 5-Bromo-1-pentene.
-
Catalyst: O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (10 mol%).
-
Base: 50% KOH (aq).
Step-by-Step Workflow:
-
Alkylation: The glycine imine is dissolved in toluene/chloroform. The chiral catalyst and 5-bromo-1-pentene are added.
-
Phase Transfer: 50% KOH is added at 0°C. The interface allows the catalyst to shuttle the deprotonated enolate, blocking one face of the molecule to ensure (S)-selectivity.
-
Hydrolysis: The imine and tert-butyl ester are hydrolyzed using 1N HCl/THF.
-
Protection: The free amine is reprotected using
and to yield the final product.
Visualization: Synthesis Logic Flow
Figure 1: Asymmetric synthesis pathway via Phase Transfer Catalysis (PTC).
Part 3: Application Protocol - RCM on Solid Phase
The primary utility of this amino acid is in Ring-Closing Metathesis (RCM) to form cyclic peptides. The following protocol describes "On-Resin" cyclization, which prevents dimerization common in solution-phase reactions (pseudo-dilution effect).
1. Solid Phase Peptide Synthesis (SPPS) Incorporation
-
Resin: Rink Amide or Wang Resin.
-
Coupling: Standard Fmoc/tBu strategy is preferred. Note: If using the N-Boc starting material described here, it is typically used at the N-terminus or requires specific orthogonal deprotection strategies if placed internally (e.g., using Fmoc-Cl to switch protecting groups before SPPS).
-
Loading: 2-3 equivalents of amino acid, HCTU/DIPEA activation.
2. Ring-Closing Metathesis (RCM) Protocol
Critical Pre-requisite: The resin must be strictly dry and the solvent degassed. Oxygen and ethylene (byproduct) poison the Ruthenium catalyst.
Materials:
-
Catalyst: Grubbs II (2nd Generation) or Hoveyda-Grubbs II.[2]
-
Solvent: 1,2-Dichloroethane (DCE) (Preferred over DCM for higher boiling point).
-
Concentration: 10 mM catalyst solution.
Procedure:
-
Swelling: Swell resin in DCE for 20 minutes under
. -
Catalyst Addition: Add Grubbs II catalyst solution (20 mol% relative to peptide).
-
Reaction: Reflux at 40–50°C for 2 hours (or microwave at 100°C for 15 min).
-
Cycling: Drain and repeat the catalyst addition step to ensure high conversion (>95%).
-
Quenching: Wash resin with DMSO (removes catalyst traces) then DCM.
Visualization: RCM Reaction Cycle
Figure 2: Catalytic cycle of Ring-Closing Metathesis (RCM) using Grubbs catalyst.
Part 4: Handling, Stability, and QC
Stability Profile
-
Oxidation Sensitivity: The terminal double bond is stable under standard SPPS conditions but susceptible to oxidation by ozone or strong oxidants (e.g.,
). -
Acid Sensitivity: The N-Boc group is acid-labile (cleaves in 50% TFA/DCM). The alkene is generally stable to TFA cleavage cocktails unless cationic scavengers are absent.
-
Storage: Store at -20°C, desiccated.
Quality Control (QC) Metrics
For the synthesized amino acid or the final peptide:
-
Chiral HPLC: Essential to verify enantiomeric excess (
). Column: Chiralpak AD-H or OD-H. -
NMR:
-NMR must show distinct multiplet for the internal alkene proton at ppm and terminal protons at ppm. -
HRMS: Verify mass to exclude hydrogenated byproducts (M+2) or truncated synthesis.
References
-
Blackwell, H. E., & Grubbs, R. H. (1998). Highly Efficient Synthesis of Covalently Cross-Linked Peptide Helices by Ring-Closing Metathesis. Angewandte Chemie International Edition. Link
-
Schafmeister, C. E., Po, J., & Verdine, G. L. (2000).[1] An All-Hydrocarbon Cross-Linking System for Enhancing the Helicity and Metabolic Stability of Peptides.[5] Journal of the American Chemical Society.[1] Link
-
O'Donnell, M. J. (2004). The Enantioselective Synthesis of
-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research. Link -
Kim, Y. W., & Verdine, G. L. (2009). Stereochemical effects of all-hydrocarbon tethers in protease-resistant helical peptides. Bioorganic & Medicinal Chemistry Letters. Link
-
Sigma-Aldrich. (2024). Product Specification: (S)-N-Boc-2-amino-6-heptenoic acid. Link(Generic landing for verification).
Sources
- 1. peptide.com [peptide.com]
- 2. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 4. rsc.org [rsc.org]
- 5. lifetein.com [lifetein.com]
